molecular formula C3H5ClMg B8555983 Cyclopropylmagnesium chloride

Cyclopropylmagnesium chloride

Cat. No.: B8555983
M. Wt: 100.83 g/mol
InChI Key: AAWGSOZCJNFZAG-UHFFFAOYSA-M
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Description

Cyclopropylmagnesium chloride (C₃H₅MgCl) is a Grignard reagent featuring a cyclopropane ring attached to a magnesium-chloride group. It is widely used in organic synthesis to introduce the cyclopropyl moiety into target molecules, particularly in pharmaceuticals and agrochemicals. The cyclopropyl group is prized for its ring strain, which imparts unique reactivity and conformational rigidity to molecules .

Chemical Reactions Analysis

Preparation via Sulfoxide–Magnesium Exchange

Cyclopropylmagnesium chloride is synthesized through sulfoxide–magnesium exchange using trans-cyclopropyl sulfoxides and iPrMgCl. Key observations include:

  • Reaction Completion : Exchange occurs within 10 minutes at −78°C .

  • Stability : The Grignard intermediate remains stable for ≥2 hours at −78°C, with minimal decomposition at 0°C (<25% yield loss after 2 hours) .

  • Stereochemical Retention : Both E- and Z-cyclopropyl sulfoxides yield products with retained configuration (e.g., cyclopropyl iodides 19a and 20a ) .

Table 1: Stability of this compound Under Varied Conditions

Temperature (°C)Incubation Time (h)Yield Retention (%)
−782>95
02~75
250.75~50

Electrophilic Trapping Reactions

The reagent reacts with diverse electrophiles, enabling functionalization of the cyclopropane ring:

  • Iodination : Trapping with I₂ produces cyclopropyl iodides (trans-diastereomers) in >80% yield .

  • Carbonyl Addition : Reacts with aldehydes/ketones to form alcohols, though competing ester coordination may occur .

  • Epoxide Ring-Opening : Undergoes Sₙ2 attack on epoxides at the least substituted carbon, forming alcohols after acid quenching .

Table 2: Reaction Outcomes with Selected Electrophiles

ElectrophileProductYield (%)Diastereoselectivity
I₂Cyclopropyl iodide85–88>99% trans
CH₃CHOCyclopropanol65–70Syn-directed
Glyoxal derivativesTetrahydrofurans71–85Temperature-dependent

Stereochemical Integrity and Configurational Stability

  • Retention of Configuration : Reactions with chiral cyclopropanes (e.g., S-(+)-1-bromide) yield Grignard reagents with 15–27% optical purity, confirming partial retention .

  • Halogen Dependence : Configurational stability follows Cl > Br > I, with racemization observed for iodide derivatives .

  • Thermal Sensitivity : Decomposition accelerates above 0°C, leading to reduced yields and stereochemical scrambling .

Coupling and Cycloaddition Reactions

  • Cross-Coupling : Catalyzed by CuI or FeCl₃, it forms quaternary stereocenters via carbometalation of cyclopropenes (e.g., syn-addition to ester-functionalized cyclopropenes) .

  • Diastereodivergent Pathways : Temperature-controlled ring-opening of silylmethylcyclopropanes with SnCl₄ yields cis- or trans-tetrahydrofurans (e.g., 71–85% yield) .

Limitations and Challenges

  • Thermal Instability : Prolonged exposure to >0°C degrades the reagent, necessitating low-temperature protocols .

  • Electrophile Compatibility : Less reactive toward esters or sterically hindered carbonyls due to competing coordination .

Q & A

Basic Research Questions

Q. How can the stability of cyclopropylmagnesium chloride in different solvents be systematically evaluated?

this compound is highly air- and moisture-sensitive. To assess solvent stability, prepare solutions in anhydrous tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or diethyl ether under inert conditions. Monitor reactivity over time using quantitative NMR or titration methods to measure residual Grignard activity. Compare decomposition rates (e.g., via gas evolution or precipitate formation) in solvents with varying donor strengths .

Q. What experimental precautions are critical for handling this compound in nucleophilic additions?

Use rigorous inert-atmosphere techniques (Schlenk lines or gloveboxes) and dry, oxygen-free solvents. Pre-cool reaction vessels to –20°C to –40°C for controlled reactivity. Quench excess reagent with saturated ammonium chloride or methanol, and validate reaction completion via TLC or in situ IR spectroscopy .

Q. How can the concentration of this compound solutions be accurately determined?

Employ titration with a standardized solution of 1,10-phenanthroline-ferrous complex or iodine. Alternatively, use quantitative 1H^{1}\text{H} NMR with a known internal standard (e.g., 1,3,5-trimethoxybenzene) to measure the methylene proton signal of the cyclopropyl group at δ 0.5–1.5 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound with α,β-unsaturated carbonyls under varying temperatures?

At low temperatures (–78°C), the reagent preferentially undergoes 1,2-addition due to kinetic control, while higher temperatures (0°C to 25°C) favor 1,4-addition (thermodynamic control). Use DFT calculations to model transition states and validate with 13C^{13}\text{C} NMR kinetic studies. Compare yields of isolated adducts under both conditions .

Q. How do steric and electronic effects influence the coupling efficiency of this compound in cross-coupling reactions?

Steric hindrance from bulky ligands on catalysts (e.g., Pd(Pt^tBu3_3)2_2) slows transmetallation but improves selectivity. Electronic effects are probed by substituting the cyclopropyl group with electron-withdrawing/donating groups. Analyze turnover frequencies (TOF) and characterize products via GC-MS or X-ray crystallography .

Q. What strategies resolve contradictions in reported yields for cyclopropane ring-opening reactions mediated by this compound?

Contradictions may arise from trace moisture, solvent polarity, or competing pathways. Replicate experiments under strictly anhydrous conditions and use additives (e.g., LiCl) to modulate reactivity. Perform Hammett analysis to correlate substituent effects with reaction outcomes .

Q. Methodological Considerations

Q. How can side reactions during this compound synthesis be minimized?

Optimize the magnesium activation step by pre-treating with iodine or 1,2-dibromoethane. Use high-purity cyclopropyl chloride and avoid excess halide, which promotes Wurtz coupling. Monitor reaction progress via gas chromatography to detect byproducts like bicyclo[1.1.0]butane .

Q. What analytical techniques are most effective for characterizing this compound adducts?

Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray diffraction for stereochemical assignment. For unstable intermediates, use low-temperature NMR or cryogenic trapping .

Q. Safety and Best Practices

Q. How should accidental exposure to this compound be managed in laboratory settings?

Immediate steps:

  • Skin contact: Rinse with 1% acetic acid, followed by water.
  • Inhalation: Move to fresh air; administer oxygen if needed. Maintain emergency neutralizing agents (e.g., dry sand, CO2_2 extinguishers) and train personnel in spill response protocols .

Comparison with Similar Compounds

Reaction Conditions :

  • Typically prepared in tetrahydrofuran (THF) at 0°C and quenched with NH₄Cl .
  • Stable under inert atmospheres but highly moisture-sensitive.

Comparison with Similar Organomagnesium Compounds

Cyclopropylmagnesium Bromide (C₃H₅MgBr)

Key Differences :

  • Reactivity : Bromide-based Grignard reagents are generally more reactive than chloride analogs due to the weaker Mg-Br bond, facilitating faster nucleophilic attacks .
  • Solubility : Often prepared in 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, whereas the chloride is primarily used in THF .
  • Commercial Availability : Cyclopropylmagnesium bromide is more commercially accessible (e.g., 25 mL, 0.5 M in THF) , while the chloride is less commonly listed, suggesting in situ preparation .

Phenylmagnesium Chloride (C₆H₅MgCl)

Reactivity :

  • Higher nucleophilicity toward aromatic systems compared to cyclopropyl derivatives.
  • Less strained structure reduces ring-opening side reactions.

Isopropylmagnesium Chloride ((CH₃)₂CHMgCl)

Reactivity :

  • Bulkier isopropyl group reduces steric hindrance compared to cyclopropyl, favoring reactions with less sterically demanding electrophiles.

Data Table: Comparative Properties of Selected Grignard Reagents

Compound Molecular Weight (g/mol) Halide Common Solvent Reactivity Key Applications Yield in Example Reactions
Cyclopropylmagnesium chloride 100.75 Cl THF Moderate Phthalazine derivatives, chiral amines 78–87%
Cyclopropylmagnesium bromide 145.20 Br 2-MeTHF, THF High Boronate esters, drug intermediates 50%
Phenylmagnesium chloride 152.89 Cl THF, Ether High Arylations, ketone synthesis N/A
Isopropylmagnesium chloride 92.83 Cl THF Moderate Chiral sulfinamides N/A

Reactivity and Stability Considerations

  • Halide Influence : Chloride-based reagents (e.g., C₃H₅MgCl) are less reactive but more stable than bromide analogs, enabling better control in stereoselective reactions .
  • Ring Strain : The cyclopropyl group’s 60° bond angles promote ring-opening under acidic conditions, a unique feature absent in linear or branched alkyl Grignard reagents .
  • Solvent Effects : 2-MeTHF improves the sustainability of bromide reagents, while THF remains standard for chlorides .

Industrial and Research Trends

  • Green Chemistry : Shift toward 2-MeTHF for cyclopropylmagnesium bromide aligns with solvent sustainability goals .
  • Drug Development : this compound is favored in syntheses requiring precise stereochemistry, such as opioid antagonists .

Properties

Molecular Formula

C3H5ClMg

Molecular Weight

100.83 g/mol

IUPAC Name

magnesium;cyclopropane;chloride

InChI

InChI=1S/C3H5.ClH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1

InChI Key

AAWGSOZCJNFZAG-UHFFFAOYSA-M

Canonical SMILES

C1C[CH-]1.[Mg+2].[Cl-]

Origin of Product

United States

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